1-(3-Isopropoxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3-Isopropoxyphenyl)-2-methylpropan-1-one is an organic compound with a unique structure that includes an isopropoxy group attached to a phenyl ring, and a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropoxyphenyl)-2-methylpropan-1-one typically involves the reaction of 3-isopropoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent, followed by acid work-up to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Isopropoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Isopropoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-2-methylpropan-1-one: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(3-Ethoxyphenyl)-2-methylpropan-1-one: Contains an ethoxy group in place of the isopropoxy group.
1-(3-Propoxyphenyl)-2-methylpropan-1-one: Features a propoxy group instead of an isopropoxy group.
Uniqueness
1-(3-Isopropoxyphenyl)-2-methylpropan-1-one is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
2-methyl-1-(3-propan-2-yloxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)13(14)11-6-5-7-12(8-11)15-10(3)4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHLOBFSHUQMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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